Inositol

Catalog No.
S1789923
CAS No.
643-12-9
M.F
C6H12O6
M. Wt
180.16
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inositol

CAS Number

643-12-9

Product Name

Inositol

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H12O6

Molecular Weight

180.16

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H

SMILES

C1(C(C(C(C(C1O)O)O)O)O)O

Synonyms

1,2,4/3,5,6-Hexahydroxycyclohexane

Psychiatry and Mental Health

Inositol plays a significant role in human brain physiology and pathology . It’s involved in several biochemical pathways controlling vital cellular mechanisms such as cell development, signaling, nuclear processes, metabolic and endocrine modulation, cell growth, and signal transduction .

Polycystic Ovary Syndrome (PCOS)

Inositol, specifically myo-inositol and D-chiro-inositol, has been studied for its potential benefits in treating PCOS . These compounds are involved in many biological pathways and have been found to improve insulin sensitivity, reduce testosterone, improve menstruation, improve ovulation, and improve fertility .

Weight Management and Metabolic Health

Inositol has been found to improve insulin sensitivity by enabling the body to utilize blood glucose more effectively, which is one of the critical mechanisms in how it aids in weight loss . It also plays a significant role in managing metabolic health and hormonal balance, making it a valuable ally in weight loss .

Improved Sleep Quality

Inositol has been shown to support better sleep quality by promoting relaxation and reducing sleep disturbances . It addresses underlying causes of sleep issues, such as anxiety or hormonal imbalances, helping individuals achieve more restful and rejuvenating sleep .

Skin Health

Inositol has been found to have several benefits for the skin. It is believed to help in the formation of healthy cell membranes, which protects the skin from damage . Inositol is also known to improve blood circulation to the scalp, which promotes healthy hair growth .

Cancer Prevention and Treatment

Inositol hexaphosphate, an antioxidant found in high fiber foods, may slow down the production of cancer cells, inhibiting cancers such as prostate cancer, brain cancer, and breast cancer by blocking several pathways including mTor and P13K-Akt, and stealing essential iron from cancer cells, starving them of growth . It also may improve chemotherapy effectiveness and reduce side-effects .

Osmoregulation and Membrane Biogenesis

Inositol compounds play pivotal roles in osmoregulation and membrane biogenesis . These processes are crucial for maintaining the integrity and function of cells, and disruptions in these pathways can lead to various health issues .

Cytoskeletal Organization and Membrane Trafficking

Inositol is involved in the organization of the cytoskeleton and membrane trafficking . These functions are essential for cell shape, intracellular transport, and cellular responses to external signals .

Signal Transduction and Gene Expression

Inositol plays a significant role in signal transduction and gene expression . It is involved in the transmission of signals from the cell surface to the interior of the cell, which influences the activity of genes and the function of the cell .

DNA Repair and Energy Metabolism

Inositol is involved in DNA repair and energy metabolism . It plays a role in the repair of DNA damage, which is crucial for preventing mutations and cancer. In addition, it is involved in the metabolic processes that provide energy for cellular functions .

Autophagy

Inositol is involved in autophagy , a process by which cells recycle their own components to provide necessary building blocks and remove damaged structures. This process is crucial for maintaining cellular health and function .

Neurobiology and Psychiatry

Inositol, primarily the isomer myo-inositol, is a carbocyclic sugar found abundantly in the brain and other mammalian tissues []. Though often referred to as vitamin B8, it's actually a sugar alcohol with several important roles. Inositol plays a structural role as a component of cell membranes and influences the action of insulin, a hormone crucial for blood sugar control []. It also affects neurotransmitters like serotonin and dopamine, potentially impacting mood and mental health [].


Molecular Structure Analysis

Inositol has a cyclic structure with six carbon atoms, twelve hydrogen atoms, and six hydroxyl groups (OH). It exists in nine different isomeric forms, but myo-inositol (1R-2R-3R-4S-5S-6R-inositol) is the most prevalent form found in nature and dietary supplements []. The six hydroxyl groups contribute to its polarity, making it readily soluble in water. The cyclic structure, with its multiple hydroxyl groups, allows inositol to form hydrogen bonds with other molecules, potentially influencing its interactions within cells [].


Chemical Reactions Analysis

Inositol is not typically involved in dramatic chemical reactions. However, the body synthesizes it from glucose through a series of enzymatic reactions []. Here's a simplified breakdown of the initial step:

Glucose-6-phosphate -> Inositol-1-phosphate (Equation 1) []

Inositol can also be phosphorylated by enzymes to form various inositol phosphates, which act as important cellular signaling molecules [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C₆H₁₂O₆ []
  • Melting Point: 225-227 °C []
  • Solubility: Highly soluble in water, slightly soluble in ethanol []
  • Appearance: White, crystalline powder []
  • Stability: Relatively stable under physiological conditions []

Inositol's mechanism of action in the body is multifaceted. It can interact with insulin receptors, potentially improving insulin sensitivity []. It may also influence the function of neurotransmitters by modulating their signaling pathways. Research suggests inositol plays a role in cell signaling, osmoregulation (maintaining water balance), and fat metabolism [].

XLogP3

-3.7

Wikipedia

1L-chiro-inositol
Neo-inositol
1D-chiro-inositol
Inositol
Allo-inositol
Scyllo-inositol
Cis-inositol
Muco-inositol
Epi-inositol

Biological Half Life

The pharmacokinetic profile of inositol was studied in preterm infants and the estimated elimination half-life was reported to be of 5.22 hours.

Use Classification

Cosmetics -> Antistatic; Hair conditioning; Humectant

General Manufacturing Information

Inositol: ACTIVE
myo-Inositol: ACTIVE

Dates

Modify: 2023-08-15
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Zacche MM, Caputo L, Filippis S, Zacche G, Dindelli M, Ferrari A: Efficacy of myo-inositol in the treatment of cutaneous disorders in young women with polycystic ovary syndrome. Gynecol Endocrinol. 2009 Aug;25(8):508-13. doi: 10.1080/09513590903015544. [PMID:19551544]
Gerli S, Mignosa M, Di Renzo GC: Effects of inositol on ovarian function and metabolic factors in women with PCOS: a randomized double blind placebo-controlled trial. Eur Rev Med Pharmacol Sci. 2003 Nov-Dec;7(6):151-9. [PMID:15206484]
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Condorelli RA, La Vignera S, Bellanca S, Vicari E, Calogero AE: Myoinositol: does it improve sperm mitochondrial function and sperm motility? Urology. 2012 Jun;79(6):1290-5. doi: 10.1016/j.urology.2012.03.005. [PMID:22656408]
Unfer V, Carlomagno G, Papaleo E, Vailati S, Candiani M, Baillargeon JP: Hyperinsulinemia Alters Myoinositol to d-chiroinositol Ratio in the Follicular Fluid of Patients With PCOS. Reprod Sci. 2014 Jul;21(7):854-858. doi: 10.1177/1933719113518985. Epub 2014 Feb 4. [PMID:24501149]
Regidor PA, Schindler AE: Myoinositol as a Safe and Alternative Approach in the Treatment of Infertile PCOS Women: A German Observational Study. Int J Endocrinol. 2016;2016:9537632. doi: 10.1155/2016/9537632. Epub 2016 Aug 23. [PMID:27642297]
Vucenik I, Shamsuddin AM: Cancer inhibition by inositol hexaphosphate (IP6) and inositol: from laboratory to clinic. J Nutr. 2003 Nov;133(11 Suppl 1):3778S-3784S. [PMID:14608114]
Phelps DL, Ward RM, Williams RL, Nolen TL, Watterberg KL, Oh W, Goedecke M, Ehrenkranz RA, Fennell T, Poindexter BB, Cotten CM, Hallman M, Frantz ID 3rd, Faix RG, Zaterka-Baxter KM, Das A, Ball MB, Lacy CB, Walsh MC, Carlo WA, Sanchez PJ, Bell EF, Shankaran S, Carlton DP, Chess PR, Higgins RD: Safety and pharmacokinetics of multiple dose myo-inositol in preterm infants. Pediatr Res. 2016 Aug;80(2):209-17. doi: 10.1038/pr.2016.97. Epub 2016 Apr 13. [PMID:27074126]
Grases F, Simonet BM, Vucenik I, Prieto RM, Costa-Bauza A, March JG, Shamsuddin AM: Absorption and excretion of orally administered inositol hexaphosphate (IP(6) or phytate) in humans. Biofactors. 2001;15(1):53-61. [PMID:11673644]
Coady MJ, Wallendorff B, Gagnon DG, Lapointe JY: Identification of a novel Na+/myo-inositol cotransporter. J Biol Chem. 2002 Sep 20;277(38):35219-24. doi: 10.1074/jbc.M204321200. Epub 2002 Jul 19. [PMID:12133831]
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Yamashita Y, Yamaoka M, Hasunuma T, Ashida H, Yoshida K: Detection of orally administered inositol stereoisomers in mouse blood plasma and their effects on translocation of glucose transporter 4 in skeletal muscle cells. J Agric Food Chem. 2013 May 22;61(20):4850-4. doi: 10.1021/jf305322t. Epub 2013 May 13. [PMID:23641877]
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Lairson et al. Using Substrate Engineering to Harness Enzymatic Promiscuity and Expand Biological Catalysis Nature Chemical Biology, doi: 10.1038/nchembio828, published online 22 October 2006 http://www.nature.com/naturechemicalbiology
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